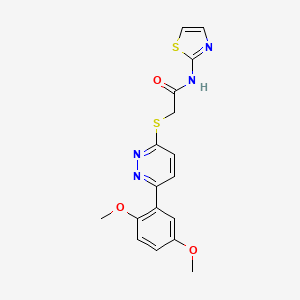
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O3S2 and its molecular weight is 388.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C22H21N3O5S
Molecular Weight : 439.5 g/mol
CAS Number : 893993-00-5
The compound features a thiazole moiety linked to a pyridazine ring, which is further substituted with a dimethoxyphenyl group. This unique structure is believed to contribute to its diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, thiazole-containing derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). The IC50 values for these compounds often fall within the low micromolar range, suggesting effective cytotoxicity.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 5.71 |
| Compound B | PC3 | 10.25 |
| Compound C | HepG2 | 8.90 |
Anticonvulsant Activity
The anticonvulsant potential of thiazole derivatives has been explored extensively. Compounds similar to this compound have demonstrated significant efficacy in animal models of epilepsy. For example, a related compound exhibited protective effects in the maximal electroshock seizure test with an effective dose of 24.38 mg/kg.
Anti-inflammatory Activity
Thiazole derivatives are also recognized for their anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This makes them potential candidates for treating inflammatory diseases.
Structure-Activity Relationships (SAR)
The biological activity of thiazole-containing compounds is heavily influenced by their structural components:
- Substituent Effects : The presence of electron-donating groups like methoxy enhances the activity by stabilizing the molecular structure.
- Ring Modifications : Variations in the pyridazine and thiazole rings can lead to different pharmacological profiles.
- Linker Variability : The nature of the linker between the thiazole and pyridazine moieties plays a crucial role in determining the compound's overall efficacy.
Case Studies
- Study on Antitumor Activity : A recent study synthesized a series of thiazole-pyridazine hybrids and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications on the phenyl ring significantly influenced anticancer potency.
- Anticonvulsant Screening : In another study, several thiazole derivatives were screened for anticonvulsant activity using animal models. The findings revealed that specific substitutions on the pyridazine ring correlated with enhanced seizure protection.
Eigenschaften
IUPAC Name |
2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-23-11-3-5-14(24-2)12(9-11)13-4-6-16(21-20-13)26-10-15(22)19-17-18-7-8-25-17/h3-9H,10H2,1-2H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJIUAJRNGWYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













